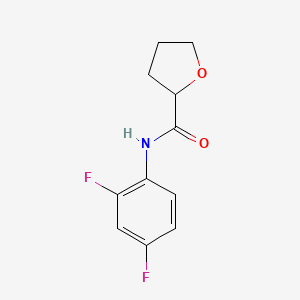![molecular formula C26H23FN2O5 B11167477 1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide](/img/structure/B11167477.png)
1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including a fluorophenyl group, a furochromenone core, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furochromenone core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted coumarin derivative.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the piperidine carboxamide moiety: This can be accomplished through an amide coupling reaction, using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as ketones, into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furochromenone core could lead to the formation of carboxylic acids or aldehydes, while reduction of the ketone group could yield alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmacology: It can be used in studies to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: The compound can be used as a probe to study various biochemical pathways and interactions.
Industrial Applications: Its unique properties may make it useful in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Further research is needed to fully elucidate the pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid: This compound shares a similar furochromenone core but lacks the piperidine carboxamide moiety.
4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound contains a similar fluorophenyl group and piperidine moiety but lacks the furochromenone core.
Uniqueness
1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide is unique due to its combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H23FN2O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H23FN2O5/c1-14-18-10-20-21(15-2-4-17(27)5-3-15)13-33-22(20)12-23(18)34-26(32)19(14)11-24(30)29-8-6-16(7-9-29)25(28)31/h2-5,10,12-13,16H,6-9,11H2,1H3,(H2,28,31) |
InChI Key |
RLGLNTDVDYIYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybutanamide](/img/structure/B11167394.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-alanine](/img/structure/B11167404.png)
![N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11167410.png)
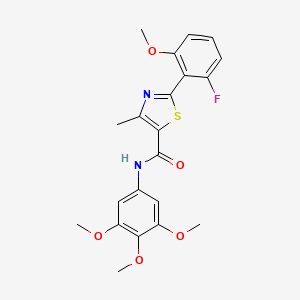
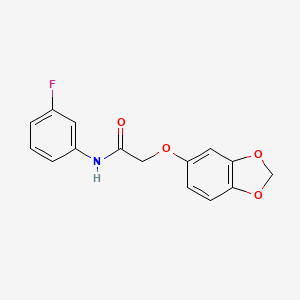
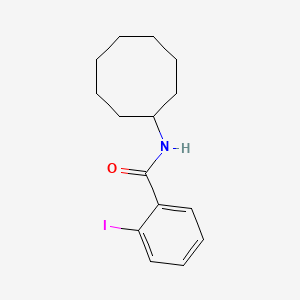
![1-(4-chlorophenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11167437.png)


![N-(5-chloropyridin-2-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11167455.png)
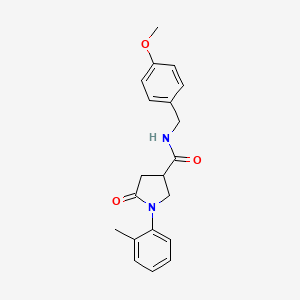
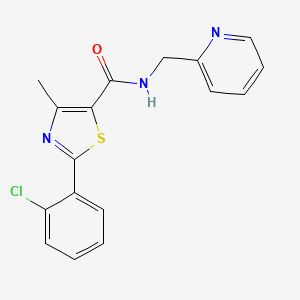
![3-[(2-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11167471.png)
